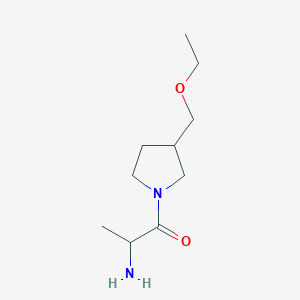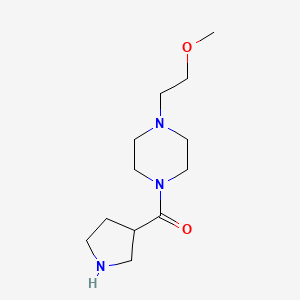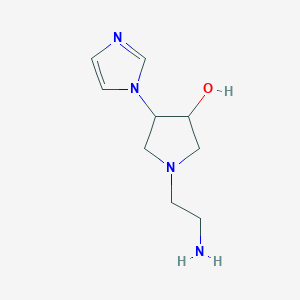
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, also known as AEIP or AEIP-1, is a synthetic molecule with a wide range of applications in the field of biochemistry and pharmacology. AEIP has been studied extensively for its potential as a therapeutic agent, due to its unique structure and ability to interact with various biochemical pathways.
Applications De Recherche Scientifique
Chemical and Biological Properties of Heterocyclic Compounds
Heterocyclic compounds, including structures similar to 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, exhibit a wide range of chemical and biological properties. The synthesis, transformation, and application of these compounds have been extensively studied due to their relevance in medicinal chemistry, catalysis, and materials science. Heterocyclic compounds with imidazole rings are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The versatility of these compounds stems from their ability to participate in various chemical reactions, allowing for the design of novel molecules with specific functions (Abdurakhmanova et al., 2018).
Applications in Drug Discovery
The pyrrolidine ring, a common feature in many bioactive molecules, is utilized in drug discovery for the development of compounds targeting the central nervous system (CNS), among other therapeutic areas. The saturation and stereochemistry provided by the pyrrolidine ring enhance the three-dimensional coverage of molecules, potentially leading to drugs with novel modes of action. Research on pyrrolidine derivatives, including those related to 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, has yielded insights into the structural requirements for biological activity, paving the way for the synthesis of new compounds with improved efficacy and selectivity (Li Petri et al., 2021).
Catalysis and Organic Synthesis
Heterocyclic compounds are also prominent in catalysis and organic synthesis, where their unique electronic and structural properties facilitate diverse chemical transformations. The functionalization and manipulation of heterocyclic scaffolds, including imidazole derivatives, allow for the construction of complex molecules with applications ranging from pharmaceuticals to materials science. These compounds serve as key intermediates in the synthesis of a variety of organic molecules, demonstrating their fundamental role in advancing chemical research (Kantam et al., 2013).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-4-imidazol-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-1-3-12-5-8(9(14)6-12)13-4-2-11-7-13/h2,4,7-9,14H,1,3,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNRUHDJHUJRFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



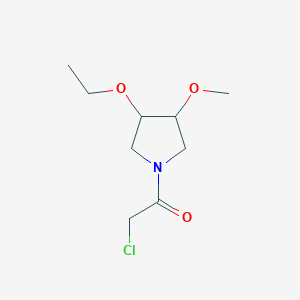




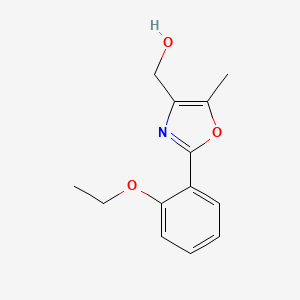
![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)

